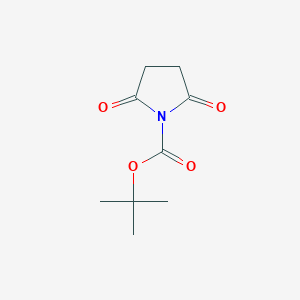

Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTNHHAQAVSCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562979 | |

| Record name | tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41839-96-7 | |

| Record name | tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2,5 Dioxopyrrolidine 1 Carboxylate

Established Preparative Routes for the Compound

The most conventional and widely adopted method for synthesizing Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate involves the direct reaction of succinimide (B58015) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org This electrophilic reagent readily reacts with the nucleophilic nitrogen of the succinimide ring to form the desired N-Boc derivative.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of succinimide, thereby increasing its nucleophilicity. Common bases employed for this purpose include simple inorganic bases like sodium bicarbonate under aqueous conditions or organic bases in non-aqueous solvents. wikipedia.orgyoutube.com For enhanced reactivity, particularly with less reactive substrates, a catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst for this transformation, often used in conjunction with Boc anhydride (B1165640) in solvents like acetonitrile (B52724). chemicalbook.comchemicalbook.com The general scheme for this established route is the reaction of succinimide with di-tert-butyl dicarbonate, which results in the formation of Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, with tert-butanol (B103910) and carbon dioxide as byproducts.

Development of Novel and Optimized Synthetic Protocols

Research in this area has focused on optimizing the established protocols to improve yields, reduce reaction times, and simplify purification processes. The synergistic effect of using di-tert-butyl dicarbonate in combination with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) has been a key area of investigation. chemicalbook.com The DMAP catalyst is essential in many cases, and without it, the reaction may not proceed at all. chemicalbook.com

Optimization strategies involve the careful selection of solvents, bases, and reaction temperatures to maximize the efficiency of the N-Boc protection step. While the fundamental reaction remains the same, these refinements are crucial for large-scale production and for achieving high purity of the final product. The choice of solvent can range from acetonitrile to aqueous systems, depending on the base used and the desired work-up procedure. wikipedia.orgchemicalbook.com

| Reagents | Base/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Succinimide, Di-tert-butyl dicarbonate | Sodium Bicarbonate | Aqueous | Uses simple, inexpensive base; greener solvent option. | wikipedia.orgyoutube.com |

| Succinimide, Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Highly efficient, catalyzed reaction for improved yields and reaction rates. | chemicalbook.comchemicalbook.com |

| Succinimide, Di-tert-butyl dicarbonate | Triethylamine | Acetonitrile | Common organic base, suitable for non-aqueous conditions. | researchgate.net |

Sustainable and Green Chemistry Approaches in Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A significant green approach for the synthesis of Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is the use of aqueous conditions for the reaction between succinimide and Boc anhydride, employing a mild base like sodium bicarbonate. wikipedia.orgyoutube.com This method avoids the use of volatile and often hazardous organic solvents.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2,5 Dioxopyrrolidine 1 Carboxylate

Fundamental Reaction Mechanisms for N-Boc Protection

The primary function of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate and related reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the protection of amines. wikipedia.org The tert-butoxycarbonyl (Boc) group is valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net

The fundamental mechanism for N-Boc protection involves the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of the Boc-donating reagent. In the case of di-tert-butyl dicarbonate, this attack results in the formation of a tetrahedral intermediate. jk-sci.com Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine, along with tert-butyl carbonate as a leaving group. commonorganicchemistry.com This leaving group can then decompose into carbon dioxide and tert-butanol (B103910), providing a thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com

While a base is not strictly required, its presence can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity, or by neutralizing the protonated amine formed during the reaction. total-synthesis.comcommonorganicchemistry.com In some protocols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is employed. DMAP acts as a nucleophilic catalyst by first reacting with the Boc anhydride (B1165640) to form a more reactive Boc-pyridinium intermediate. commonorganicchemistry.com The amine then attacks this intermediate, which regenerates the DMAP catalyst. commonorganicchemistry.com

General Mechanism of N-Boc Protection with Boc Anhydride:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks an electrophilic carbonyl carbon of the Boc anhydride.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, and the tert-butyl carbonate group departs.

Proton Transfer/Decomposition: The resulting tert-butyl carbonate can deprotonate the newly formed carbamate (B1207046) or decompose into tert-butanol and carbon dioxide. commonorganicchemistry.com

This mechanism provides a stable carbamate derivative that effectively masks the reactivity of the amine group, allowing for subsequent chemical transformations on other parts of the molecule. wikipedia.org

Studies on Chemoselectivity and Regioselectivity

Chemoselectivity in N-Boc protection refers to the preferential reaction of the Boc-donating reagent with one functional group over another within the same molecule. A common challenge is the selective protection of an amine in the presence of other nucleophilic groups, such as hydroxyl groups. Due to the generally higher nucleophilicity of amines compared to alcohols, selective N-Boc protection can often be achieved under carefully controlled conditions. semanticscholar.org

Research has demonstrated that yttria-zirconia based Lewis acid catalysts can effectively promote the chemoselective N-tert-butoxycarbonylation of amino alcohols. semanticscholar.org In the case of 2-aminophenol (B121084) and 2-aminoethanol, the amine group reacts preferentially to yield the corresponding N-Boc product in high yields, leaving the hydroxyl group unaffected. semanticscholar.org This selectivity is attributed to the enhanced nucleophilicity of the amine functionality.

Regioselectivity involves the protection of a specific amine group in a molecule containing multiple, chemically distinct amine functionalities. For instance, in polyamines, selective protection of a primary amine in the presence of secondary amines can be a synthetic challenge. One reported method to achieve this involves using t-BuOCO₂Ph in solvents like CH₂Cl₂ or DMF. jk-sci.com While direct studies on the regioselectivity of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate are specific to substrate structure, the principles of kinetic versus thermodynamic control apply. Less sterically hindered amines or more nucleophilic amines will typically react faster.

A study on the related compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, highlighted the crucial role of the counter-ion in directing regioselective γ-alkylation. researchgate.net The use of lithium ions, either from a lithium-based base or from an additive like LiBr, was essential for achieving high regioselectivity, suggesting that the formation of specific metal chelates can direct reactivity to a particular site. researchgate.net This indicates that the inherent structure of N-Boc protected heterocyclic systems can be exploited to control the regioselectivity of subsequent reactions.

Unwanted Side Reactions and Strategies for Their Suppression

While N-Boc protection is a robust and widely used reaction, unwanted side reactions can occur under certain conditions. The choice of catalyst and reaction conditions is crucial for minimizing the formation of byproducts.

One common issue arises from the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst. Although DMAP can accelerate the rate of Boc protection, it can also promote side reactions. commonorganicchemistry.comsemanticscholar.org For sensitive substrates, the formation of undesired byproducts has been observed, necessitating careful optimization of the reaction conditions or the use of alternative catalytic systems. semanticscholar.org

Another potential complication, particularly relevant during the acidic deprotection of the Boc group, is the tendency of the intermediate t-butyl cation to alkylate other nucleophilic sites in the substrate or solvent. wikipedia.org This can lead to undesired modifications of the target molecule. To mitigate this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org These scavengers are electron-rich aromatic compounds that readily trap the t-butyl cation, preventing it from reacting with the desired product.

In the context of substrates containing multiple nucleophilic groups, over-reaction can be a problem. For example, in diamines, the formation of a di-Boc protected product may compete with the desired mono-Boc product. Strategies to suppress this include using a stoichiometric amount of the Boc-donating reagent, controlling the reaction temperature, and choosing appropriate solvents to modulate reactivity.

Furthermore, when protecting amino alcohols, there is a risk of forming side products like isocyanates, ureas, or oxazolidinones. However, certain solvent systems, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to promote clean, chemoselective mono-N-Boc protection without these competitive side reactions. organic-chemistry.org

Catalytic Enhancements in Boc-Protection Reactions

To improve the efficiency, selectivity, and environmental footprint of N-Boc protection reactions, various catalytic systems have been developed. These range from simple organocatalysts to more complex transition metal and Lewis acid systems.

Organocatalysis offers a metal-free approach to accelerating N-Boc protection. Guanidine hydrochloride has been identified as a simple and efficient organocatalyst for the N-Boc protection of a variety of amines, amino acids, and peptides using di-tert-butyl dicarbonate. researchgate.net This method allows for the selective mono-N-Boc protection of diamines and is effective even for hydroxylamines without the formation of side products. researchgate.net

Ionic liquids, specifically 1-alkyl-3-methylimidazolium cation-based systems, have also been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The proposed mechanism involves the activation of di-tert-butyl dicarbonate through hydrogen bond formation with the C-2 hydrogen of the imidazolium (B1220033) cation, which increases the electrophilicity of the Boc anhydride's carbonyl group. organic-chemistry.org

Additionally, β-cyclodextrin has been used as a catalyst for N-Boc protection in water under neutral conditions. researchgate.net This supramolecular approach is thought to involve the formation of a host-guest complex with the amine, activating it for reaction with the Boc-donating reagent.

| Catalyst System | Substrate Scope | Key Advantages |

| Guanidine Hydrochloride | Amines, Diamines, Amino Acids, Peptides | Simple, efficient, good for selective mono-protection. researchgate.net |

| Imidazolium Ionic Liquids | Diverse Amines | High chemoselectivity, catalyst recycling possible. organic-chemistry.org |

| β-Cyclodextrin | Aryl and Aliphatic Amines | Works in water, neutral conditions, catalytic amount needed. researchgate.net |

Lewis acids, including those based on transition metals, are effective catalysts for N-Boc protection. A yttria-zirconia based solid Lewis acid has been shown to be a highly efficient and reusable catalyst for the t-butoxycarbonylation of a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, as well as amino acids. semanticscholar.org The proposed mechanism involves the activation of the carbonyl group of the Boc anhydride by the Lewis acid sites on the catalyst. This activation enhances the carbonyl's electrophilicity, facilitating the nucleophilic attack by the amine. semanticscholar.org This heterogeneous catalytic system is particularly advantageous as it allows for easy separation and recycling of the catalyst.

Under these Lewis acidic conditions, no racemization was observed for chiral substrates like L-phenylalanine, and functional groups such as esters remained unaffected, demonstrating the mildness and selectivity of the protocol. semanticscholar.org

Acidic and Basic Catalysis under Varied Conditions

The reactivity of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is significantly influenced by the presence of acidic or basic catalysts, which promote the hydrolysis and ring-opening of the succinimide (B58015) moiety. The reaction pathways and kinetics are dependent on factors such as the nature of the catalyst, its concentration, pH, and the reaction temperature.

Under acidic conditions, the hydrolysis of the succinimide ring is a critical reaction. Studies on related N-substituted succinimides have shown that this process is subject to acid catalysis. jcsp.org.pkresearchgate.net The mechanism for the acid-catalyzed hydrolysis of succinimides is generally considered to be a bimolecular A-2 mechanism. jcsp.org.pkresearchgate.net This mechanism involves the protonation of the substrate in a pre-equilibrium step, followed by a rate-determining attack of a water molecule on the protonated substrate.

The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. For some N-aryl succinimides, the rate of hydrolysis increases with an increase in acid concentration up to a certain point (e.g., 7.00 M for some substrates), after which the rate begins to decrease. jcsp.org.pk This decrease is attributed to the reduced activity of water at very high acid concentrations. jcsp.org.pk The catalytic efficiency of different strong acids has been investigated, with the observed order for the hydrolysis of N-(4-substitutedaryl) succinimides being HCl > H₂SO₄ > HClO₄. This order is characteristic of an A-2 mechanism. jcsp.org.pkresearchgate.net

In basic media, the succinimide ring of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is susceptible to hydrolysis, leading to ring-opening and the formation of a succinamic acid derivative. researchgate.net This reaction is catalyzed by hydroxide (B78521) ions. The rate-pH profiles for the hydrolysis of substituted succinimides indicate that the degradation is catalyzed by hydroxyl-ion attack on the neutral molecule. researchgate.net The presence of buffers, such as borate (B1201080) buffer, can inhibit the rate of alkaline hydrolysis. researchgate.net The stability of the succinimide ring is also highly dependent on pH and temperature, with ring-opening being more prevalent at higher pH and elevated temperatures. nih.govresearchgate.net

Detailed research findings on the catalytic hydrolysis of succinimide derivatives are summarized in the table below.

| Catalyst Type | Conditions | Key Findings |

| Acidic (HCl, H₂SO₄, HClO₄) | Varied acid concentrations at 50.0±0.1°C | The reaction proceeds via a bimolecular A-2 mechanism. The catalytic efficiency follows the order: HCl > H₂SO₄ > HClO₄. The rate of hydrolysis generally increases with acid concentration up to a certain point, beyond which it decreases due to reduced water activity. jcsp.org.pk |

| Basic (Hydroxide ion) | Alkaline pH region | The reaction involves a hydroxyl-ion catalyzed degradation of the neutral succinimide molecule, leading to ring-opening and the formation of a succinamic acid derivative. researchgate.net |

| Neutral | Neutral pH | Water attack contributes to the hydrolysis of the succinimide ring, although at a slower rate compared to acid or base-catalyzed reactions. researchgate.net |

Computational and Theoretical Studies on Reaction Pathways and Intermediates

Computational and theoretical chemistry have provided significant insights into the reaction pathways and intermediates involved in the reactivity of succinimide-containing compounds like tert-butyl 2,5-dioxopyrrolidine-1-carboxylate. These studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of succinimide formation and ring-opening hydrolysis at a molecular level.

Theoretical models have been developed to study the hydrolysis of succinimide derivatives. These models can distinguish between water-mediated and hydroxide ion-catalyzed pathways. nih.gov For instance, in the context of asparagine deamidation, which proceeds through a succinimide intermediate, computational studies have detailed the free energy profile of succinimide formation and its subsequent hydrolysis. nih.gov

DFT calculations have been particularly useful in investigating the mechanism of succinimide formation. One such study focused on the intramolecular catalysis of succinimide formation in an Asn-His peptide sequence. nih.govnih.gov The calculations, using the B3LYP functional and the 6-31+G(d,p) basis set, revealed that the side-chain imidazole (B134444) group of histidine can act as a catalyst by mediating a proton transfer, thereby facilitating the formation of a tetrahedral intermediate. nih.govnih.gov The study also showed that once this intermediate is protonated at the amino group, the subsequent release of an ammonia (B1221849) molecule to form the succinimide ring is a facile process. nih.govnih.gov

These computational approaches allow for the characterization of transition states and the calculation of activation energies, providing a deeper understanding of the factors that control the reaction rates. The insights gained from these theoretical investigations are valuable for predicting the stability and reactivity of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate and related compounds under various conditions.

Key findings from computational studies on succinimide reactivity are presented in the table below.

| Study Focus | Computational Method | Key Insights |

| Succinimide Hydrolysis | Theoretical modeling | Elucidation of distinct pathways for water-mediated and hydroxide ion-catalyzed hydrolysis. nih.gov |

| Succinimide Formation | Density Functional Theory (DFT) with B3LYP/6-31+G(d,p) | Demonstrated intramolecular catalysis by a neighboring histidine residue, which mediates proton transfer to facilitate the formation of a tetrahedral intermediate. Showed that the release of ammonia from the protonated intermediate is a low-energy process. nih.govnih.gov |

| Structural and Physicochemical Properties | Density Functional Theory (DFT) | Used to determine optimized molecular structures and investigate features like molecular electrostatic potential and frontier molecular orbitals, which can inform reactivity. researchgate.net |

Advanced Applications of Tert Butyl 2,5 Dioxopyrrolidine 1 Carboxylate in Organic Synthesis

Strategic Role in Amino Group Protection and Deprotection

The primary function of Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate and related reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) is to install the Boc protecting group on an amino functional group, forming a stable carbamate (B1207046). organic-chemistry.orgmychemblog.com This protection is crucial in multi-step syntheses to prevent the nucleophilic amine from participating in unwanted side reactions. mychemblog.com The reaction to form a Boc-protected amine is typically efficient and can be performed under relatively mild conditions, often in the presence of a base. fishersci.co.uk

The Boc group is characterized by its stability towards most nucleophiles and bases, making it compatible with a variety of reaction conditions. organic-chemistry.org However, its key strategic advantage lies in its lability under anhydrous acidic conditions. organic-chemistry.org The deprotection is a simple carbamate hydrolysis, typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). fishersci.co.ukpeptide.com The mechanism involves the formation of a tert-butyl cation, which necessitates the use of scavengers, such as dithioethane (DTE), when working with sensitive amino acid residues like Tryptophan, Cysteine, or Methionine to prevent unwanted alkylation side products. peptide.com

In the synthesis of complex molecules with multiple functional groups, such as peptides or polyfunctional natural products, an orthogonal protecting group strategy is essential. peptide.com This strategy involves using multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. peptide.com The Boc group is a cornerstone of such strategies due to its unique acid-labile nature. organic-chemistry.org

A classic example of an orthogonal scheme is the combined use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group. organic-chemistry.orgmasterorganicchemistry.com In this pairing, the Fmoc group can be selectively removed using a mild base, typically a solution of piperidine in an organic solvent, leaving the Boc group intact. Conversely, the Boc group can be removed with an acid like TFA without cleaving the Fmoc group. This orthogonality allows chemists to selectively unmask specific amino groups at different stages of a synthesis to perform desired chemical transformations. organic-chemistry.orgmasterorganicchemistry.com

Another common, albeit quasi-orthogonal, strategy pairs the Boc group with benzyl (Bn)-based protecting groups. peptide.com Both Boc and Bn groups are acid-labile, but their removal requires different acid strengths. The Boc group is cleaved under moderate acid conditions (e.g., 50% TFA in DCM), while the more robust benzyl-based groups require very strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. peptide.comnih.gov This difference in lability allows for the selective removal of the temporary Boc group during peptide chain elongation while the permanent benzyl-based side-chain protection remains in place. peptide.comseplite.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Fmoc, Cbz (H₂/Pd), Benzyl (strong acid) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Benzyl, Trityl (mild acid) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr) | Boc, Fmoc |

| Benzyl | Bn | Strong Acid (e.g., HF), Catalytic Hydrogenolysis | Fmoc, Trityl (mild acid) |

The ability to selectively protect and deprotect different amino groups on a polyfunctional molecule is critical for controlled, site-specific modifications. Orthogonal strategies utilizing the Boc group enable this precise control. For instance, in a molecule containing two different amino groups, one can be protected with a Boc group and the other with an Fmoc group. The selective removal of the Fmoc group with a base allows for the functionalization of the newly freed amine, while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed under acidic conditions to allow for a different modification at the second site. organic-chemistry.org This approach is fundamental in the synthesis of branched peptides, cyclic peptides, and molecules where different parts of the structure require unique modifications, such as the attachment of labels or conjugation to other molecules. nih.gov

Centrality in Peptide Synthesis Methodologies

The Boc group has been a central element in peptide synthesis since its early development. chempep.com Its reliable performance in both solid-phase and solution-phase methodologies has made it indispensable for the construction of peptide chains. Reagents that introduce the Boc group, including Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, are fundamental tools for peptide chemists.

The Boc/Bzl strategy was the original and classical method for Solid-Phase Peptide Synthesis (SPPS) developed by R. Bruce Merrifield. seplite.comchempep.com In this approach, the peptide is assembled on a solid support, such as a Merrifield or MBHA resin. seplite.comchempep.com The synthesis cycle involves the following key steps:

Deprotection: The temporary Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA (typically 20-50%) in DCM. seplite.comchempep.com

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine, often using a tertiary amine base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin to form the next peptide bond. chempep.compeptide.com

Washing: Excess reagents and byproducts are removed by washing the resin with various solvents. peptide.com

| Step | Typical Reagents | Purpose |

|---|---|---|

| Nα-Deprotection | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the temporary Boc protecting group from the N-terminus. |

| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | Converts the N-terminal ammonium salt to a free amine for coupling. |

| Coupling | DCC, HBTU, DIC/HOBt | Activates the incoming Boc-amino acid to facilitate peptide bond formation. |

| Final Cleavage | Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups (e.g., Benzyl). |

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a vital technique, particularly for large-scale production or the synthesis of short peptides and fragments. In this method, all reactions are carried out in solution, and the product is purified after each step. The Boc group is a mainstay for Nα-protection in this approach. masterorganicchemistry.com

A typical solution-phase coupling involves reacting an Nα-Boc-protected amino acid with a C-terminally protected amino acid or peptide fragment. masterorganicchemistry.com The carboxyl group of the N-Boc amino acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC). bachem.com An important variation involves the use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters. For example, a peptide fragment cleaved from a solid support can be coupled in solution with a t-Boc-amino acid-OSu derivative to complete the synthesis of a larger, protected peptide. pnas.org This highlights a direct application for succinimide-activated reagents like Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate in preparing the necessary building blocks for solution-phase fragment condensation. pnas.org

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. mdpi.comkirj.ee The synthesis of these modified structures often relies heavily on standard peptide protection strategies, including the use of the Boc group.

One important class of peptidomimetics is azapeptides, where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govmdpi.com This modification significantly alters the peptide backbone's properties and can enforce specific conformations, like β-turns. nih.govresearchgate.net The synthesis of azapeptides involves the incorporation of protected hydrazine derivatives (aza-amino acids). mdpi.com A common and effective strategy is to introduce the aza-amino acid residue as an N-Boc-protected building block, often as an N-Boc-aza-dipeptide, which can be incorporated into a growing peptide chain using solid-phase techniques. nih.govresearchgate.net The use of Boc protection is critical for managing the reactivity of the hydrazine moiety during the synthesis. mdpi.com Similarly, the synthesis of peptide nucleic acids (PNAs) and other backbone-modified peptides frequently employs a multi-step process where an amine building block is first mono-Boc protected before further elaboration and incorporation into the final structure. nih.gov

Contributions to the Synthesis of Complex Molecular Architectures

The reactivity of the carbon-carbon double bond in tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, influenced by the adjacent electron-withdrawing carbonyl groups, makes it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. These properties are harnessed by synthetic chemists to forge intricate molecular frameworks with high degrees of stereocontrol.

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate serves as a key building block for the stereoselective synthesis of highly functionalized pyrrolidine derivatives, primarily through [3+2] cycloaddition reactions with azomethine ylides.

This strategy allows for the rapid assembly of the pyrrolidine core with the concomitant installation of multiple stereocenters. The reaction typically involves the in situ generation of an azomethine ylide from an appropriate precursor, which then undergoes a 1,3-dipolar cycloaddition with N-Boc-maleimide. The tert-butoxycarbonyl (Boc) group not only activates the maleimide system but also provides a convenient handle for subsequent deprotection and further synthetic manipulations.

| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 | Product (Pyrrolidine Derivative) | Key Features |

| Glycine ester imine | Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | Substituted prolinate | High diastereoselectivity |

| N-metalated azomethine ylide | Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | Functionalized pyrrolidine | Control of stereochemistry |

| Sarcosine-derived ylide | Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | N-methylpyrrolidine derivative | Access to alkaloid precursors |

The versatility of this approach is demonstrated in the synthesis of a wide range of substituted pyrrolidines, including precursors to complex alkaloids and other biologically active molecules. The ability to control the stereochemical outcome of the cycloaddition is a critical aspect of this methodology, often influenced by the choice of catalyst, solvent, and the nature of the substituents on the azomethine ylide.

Tetramic acids are a class of heterocyclic compounds characterized by a 2,4-pyrrolidinedione ring system. Many natural products possessing this scaffold exhibit significant biological activities, including antibiotic, antiviral, and antitumor properties. The synthesis of tetramic acids often involves the use of precursors that can be conceptually derived from maleimide derivatives.

While direct synthesis from tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is less common, its structural motif is closely related to the succinimide (B58015) core that is often a key intermediate. Methodologies for constructing the tetramic acid skeleton frequently involve the condensation of β-keto esters with amino acid derivatives or the rearrangement of acyl-substituted succinimides. The N-Boc group in related starting materials can play a crucial role in directing these transformations and protecting the nitrogen atom during the synthetic sequence.

Beyond pyrrolidines and tetramic acids, tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is a valuable reagent for the synthesis of a broader range of heterocyclic structures. Its reactivity as a dienophile in Diels-Alder reactions and as a Michael acceptor allows for the construction of various fused and spirocyclic systems.

In Diels-Alder reactions, N-Boc-maleimide reacts with a wide variety of dienes to afford the corresponding [4+2] cycloadducts. These adducts, containing a bicyclic framework, can serve as versatile intermediates for further transformations. The reaction often proceeds with high stereoselectivity, providing a reliable method for the creation of complex polycyclic systems.

Furthermore, the electrophilic nature of the double bond in N-Boc-maleimide facilitates Michael addition reactions with a diverse range of nucleophiles. This conjugate addition is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized succinimide derivatives. These products can then be elaborated into more complex heterocyclic targets.

| Reaction Type | Reactant | Product Type | Application |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Bicyclic imides | Synthesis of complex polycycles |

| Michael Addition | Thiol Nucleophiles | Thiosuccinimides | Bioconjugation, synthesis of sulfur-containing heterocycles |

| Michael Addition | Enolates/Enamines | Substituted succinimides | Construction of quaternary carbon centers |

| Annulation Reactions | Various Nucleophiles | Fused heterocyclic systems | Access to novel drug-like scaffolds |

Integration in Total Synthesis of Natural Products and Their Analogues

The utility of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate and its derivatives is prominently showcased in the total synthesis of natural products. The ability to introduce a nitrogen-containing five-membered ring with stereochemical control is a key advantage in the assembly of complex alkaloid skeletons.

For instance, N-Boc protected pyrrolidine derivatives, often synthesized using methodologies involving maleimide-type precursors, are crucial intermediates in the synthesis of various alkaloids. The Boc group can be readily removed under acidic conditions to reveal a secondary amine, which can then participate in further ring-forming reactions to complete the natural product's core structure.

One notable application is in the synthesis of the lepadiformine alkaloids, where N-Boc protected α-amino nitriles are used as key building blocks. nih.govnih.gov These synthons, conceptually related to functionalized pyrrolidines, enable the construction of the intricate polycyclic framework of these marine alkaloids. nih.govnih.gov The stereoselective introduction of substituents on the pyrrolidine ring, guided by the principles of cycloaddition and conjugate addition reactions involving activated alkenes like N-Boc-maleimide, is fundamental to the success of such syntheses.

Evolution of Related Reagents and Activated Derivatives

The foundational role of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate has inspired the development of a range of related reagents and activated derivatives designed to offer enhanced reactivity, selectivity, and utility in organic synthesis. These advancements have expanded the synthetic chemist's toolbox for the construction of complex molecules.

One significant area of evolution has been the development of chiral N-substituted maleimides. By incorporating a chiral auxiliary on the nitrogen atom, chemists can induce asymmetry in cycloaddition and conjugate addition reactions, leading to the enantioselective synthesis of chiral pyrrolidines and succinimides. This strategy has proven to be highly effective for the construction of enantiomerically pure building blocks for the synthesis of natural products and pharmaceuticals.

Furthermore, modifications to the maleimide ring itself have led to the creation of more activated derivatives. The introduction of electron-withdrawing groups on the double bond can enhance the dienophilic and Michael acceptor properties of the maleimide, leading to faster and more efficient reactions. Conversely, the synthesis of maleimides with electron-donating substituents has also been explored, opening up new avenues for different types of reactivity.

The development of protected maleimide building blocks has also been a significant advancement, particularly in the field of bioconjugation and peptide synthesis. nih.gov These reagents allow for the selective unmasking of the reactive maleimide functionality at a desired stage of the synthesis, enabling the site-specific modification of complex biomolecules. nih.gov

| Reagent/Derivative Type | Key Feature | Application |

| Chiral N-Substituted Maleimides | Enantioselective reactions | Asymmetric synthesis of heterocycles |

| Electronically Modified Maleimides | Enhanced reactivity | Faster and more efficient cycloadditions and Michael additions |

| Furan-Protected Maleimides | Latent reactivity | Sequential and site-specific conjugations |

| Maleimide-Functionalized Polymers | Solid-phase synthesis | High-throughput synthesis and purification |

The continued evolution of these reagents, inspired by the fundamental reactivity of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, promises to deliver even more powerful and selective tools for the construction of complex molecular architectures in the future.

Comparative Analysis Within the Landscape of N Protecting Group Reagents

Comparative Reactivity and Efficacy with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, often referred to as Boc-OSu, and di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride (B1165640), are both cornerstone reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. While their primary function is identical, their reactivity profiles, byproduct generation, and stability characteristics present distinct advantages and disadvantages in various synthetic contexts.

Boc anhydride (Boc₂O) is a highly reactive and widely used reagent for Boc protection. wikipedia.orgchemicalbook.com Its reactivity is attributed to the pyrocarbonate structure, which readily reacts with amines. wikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com This process is often efficient at room temperature and can sometimes proceed without the need for a base. commonorganicchemistry.com However, bases like triethylamine or 4-dimethylaminopyridine (DMAP) are frequently employed to facilitate the reaction. wikipedia.orgtotal-synthesis.com A significant advantage of using Boc₂O is that its byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed from the reaction mixture. commonorganicchemistry.comcommonorganicchemistry.com However, the high reactivity of Boc₂O can sometimes lead to side reactions, such as the formation of N,N-di-Boc derivatives or ureas, particularly when a base like DMAP is used. chemicalbook.com

In contrast, Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate (Boc-OSu) is an active ester that generally exhibits more moderate reactivity compared to Boc₂O. The N-hydroxysuccinimide (HOSu) leaving group is less reactive than the tert-butyl carbonate leaving group of Boc₂O. This attenuated reactivity can be advantageous in providing greater chemoselectivity, especially in the presence of other nucleophilic functional groups. The byproduct of the reaction with Boc-OSu is N-hydroxysuccinimide, which is water-soluble and can be readily removed by aqueous workup. This simplifies the purification process compared to the removal of some byproducts that can arise from Boc₂O reactions.

Another key distinction is their stability. Boc₂O is susceptible to hydrolysis, which can be a concern in aqueous reaction conditions. Boc-OSu generally exhibits greater stability in aqueous environments, making it a more suitable choice for reactions performed in the presence of water.

| Feature | Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate (Boc-OSu) | Di-tert-butyl Dicarbonate (Boc₂O) |

| Reactivity | Moderate | High |

| Common Byproducts | N-hydroxysuccinimide (water-soluble) | tert-butanol and carbon dioxide (volatile) |

| Potential Side Reactions | Generally lower incidence | Formation of di-Boc derivatives, ureas |

| Stability in Aqueous Media | More stable | Prone to hydrolysis |

| Typical Reaction Conditions | Often requires a base | Can proceed without a base, but often used with one |

Advantages and Limitations Compared to Other Active Esters (e.g., Boc-ONp, Boc-F, Boc-N₃)

While Boc-OSu and Boc₂O are the most common reagents for Boc protection, other active esters have been developed, each with its own set of advantages and limitations.

Boc-ONp (tert-Butyl p-nitrophenyl carbonate): This was one of the earlier reagents used for Boc protection. The p-nitrophenolate is a good leaving group, making it an effective reagent. However, a significant drawback is that the p-nitrophenol byproduct is colored, which can complicate reaction monitoring and purification.

Boc-F (tert-Butoxycarbonyl fluoride): This is a highly reactive Boc-donating reagent. Its high reactivity can be advantageous for the protection of less nucleophilic amines. However, this high reactivity can also lead to a lack of selectivity. Furthermore, Boc-F is a gas and is highly toxic, which limits its practical application in a standard laboratory setting.

Boc-N₃ (tert-Butoxycarbonyl azide): This reagent was also used historically for Boc protection. While effective, it has largely been replaced due to the potential explosive nature of azide-containing compounds. organic-chemistry.org The inherent safety risks associated with Boc-N₃ make other reagents the preferred choice.

In comparison, Boc-OSu offers a favorable balance of reactivity, stability, and ease of use. Its solid nature makes it easy to handle, and the water-soluble nature of its byproduct simplifies purification. It avoids the colored byproduct issue of Boc-ONp and the significant safety concerns of Boc-F and Boc-N₃.

| Reagent | Leaving Group | Key Advantages | Key Limitations |

| Boc-OSu | N-hydroxysuccinimide | Good reactivity, stable, water-soluble byproduct | More expensive than Boc₂O |

| Boc-ONp | p-nitrophenolate | Effective reagent | Colored byproduct complicates purification |

| Boc-F | Fluoride | Highly reactive | Gaseous, toxic, can be unselective |

| Boc-N₃ | Azide | Effective reagent | Potentially explosive |

Orthogonal Protection Strategies with Fmoc and Cbz Groups

In the multi-step synthesis of complex molecules like peptides, orthogonal protection strategies are essential. biosynth.com This approach allows for the selective removal of one protecting group in the presence of others. The Boc group, often introduced using Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, is a key component in many orthogonal schemes, particularly alongside the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.combiosynth.com

The Boc group is classified as an acid-labile protecting group. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.com It is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. total-synthesis.comorganic-chemistry.org Deprotection is typically achieved using moderately strong acids such as trifluoroacetic acid (TFA). wikipedia.orgbiosynth.compeptide.com

Orthogonality with Fmoc: The Fmoc group is base-labile and is commonly removed with a solution of piperidine in a polar aprotic solvent. biosynth.com Since the Fmoc group is stable to acidic conditions and the Boc group is stable to basic conditions, they are considered orthogonal to each other. organic-chemistry.orgbiosynth.com This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS), where the α-amino group of the peptide backbone is protected with Fmoc, and the side chains of certain amino acids are protected with Boc. biosynth.compeptide.com

Orthogonality with Cbz: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). masterorganicchemistry.com It is stable to the acidic conditions used to cleave the Boc group and the basic conditions used for Fmoc removal. This allows for a three-dimensional orthogonal protection scheme, providing even greater synthetic flexibility. For example, in the synthesis of a branched peptide, the α-amino group could be protected with Fmoc, one side-chain amine with Boc, and another with Cbz, allowing for their selective deprotection and subsequent modification.

The use of Boc-OSu in these strategies is advantageous due to its mild introduction conditions, which are compatible with the other protecting groups present in the molecule.

| Protecting Group | Reagent for Introduction (Example) | Cleavage Conditions | Stability |

| Boc | Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | Moderate Acid (e.g., TFA) wikipedia.orgbiosynth.com | Stable to base and hydrogenolysis total-synthesis.comorganic-chemistry.org |

| Fmoc | Fmoc-OSu | Base (e.g., piperidine) biosynth.com | Stable to acid and hydrogenolysis |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) masterorganicchemistry.com | Stable to mild acid and base |

Future Perspectives and Emerging Methodologies

Development of Immobilized and Polymer-Supported Reagents

The use of polymer-supported reagents offers a practical and efficient method for chemical synthesis, allowing for cleaner reactions and simpler purification processes. These solid-phase reagents can be particularly advantageous in multi-step syntheses, including those involving the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Immobilizing reagents on a solid support, such as cross-linked polystyrene or polyethylene glycol (PEG)-related resins, facilitates the removal of excess reagents and byproducts through simple filtration. This approach has been widely adopted in solid-phase peptide synthesis (SPPS), a field where Boc protection is a cornerstone. By anchoring the growing peptide chain to a solid resin, reagents and soluble side products can be easily washed away.

The development of polymer-supported versions of Boc-protection agents, conceptually similar to tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, would streamline synthesis workflows. For instance, a resin-bound Boc-donating reagent could be used to protect an amine, after which the spent resin is simply filtered off, eliminating the need for chromatographic purification to remove byproducts. Research in this area is focused on creating stable, high-loading resins that are compatible with a wide range of reaction conditions.

Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis Using Boc-Protecting Agents

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (with Polymer-Supported Reagents) |

| Reagent State | Soluble in the reaction mixture | Insoluble, heterogeneous |

| Purification | Typically requires extraction and chromatography | Simple filtration and washing |

| Excess Reagents | Can be challenging to remove | Easily removed by washing |

| Automation | More complex to automate | Readily adaptable to automated synthesizers |

| Reaction Monitoring | Can be monitored by standard spectroscopic techniques | Can be more challenging, often requires cleavage from the resin for analysis |

Applications in Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. This methodology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

The application of flow chemistry to reactions involving Boc-protection and deprotection is an area of active research. For instance, the thermal deprotection of N-Boc protected amines has been successfully demonstrated in continuous flow systems, often without the need for an acid catalyst. These high-temperature reactions are well-suited for flow reactors, which offer superior heat transfer and the ability to operate at temperatures above the solvent's boiling point through the use of back-pressure regulators.

The use of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate in a continuous flow setup for the Boc-protection of amines could offer enhanced reaction control and improved product purity. Furthermore, the integration of solid-acid catalysts into flow reactors has been shown to facilitate continuous N-Boc deprotection, enhancing the efficiency and productivity of the process compared to batch methods.

Table 2: Key Parameters and Advantages of Continuous Flow N-Boc Deprotection

| Parameter | Typical Range/Condition in Flow | Advantage over Batch Processing |

| Temperature | 120°C - 270°C | Higher temperatures achievable, leading to faster reaction rates. |

| Residence Time | < 1 minute to 60 minutes | Precise control over reaction time, minimizing side product formation. |

| Solvent | Methanol, THF, Trifluoroethanol | Broader solvent choice, including low-boiling point solvents. |

| Catalyst | Solid Brønsted acids (e.g., H-BEA zeolite) | Catalyst is contained in a packed bed, allowing for easy separation and reuse. |

| Productivity | High throughput (e.g., 18 mmol/h/g of catalyst) | Enables efficient scale-up and manufacturing. |

Integration with Machine Learning and Automation in Synthesis

The convergence of automation and machine learning is set to revolutionize chemical synthesis by enabling the rapid optimization of reaction conditions and the discovery of novel synthetic routes. Automated synthesis platforms, often integrated with flow chemistry systems, can perform a large number of experiments in a short period, generating vast datasets that can be used to train machine learning algorithms.

For reactions involving tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, machine learning models could be developed to predict the optimal conditions for Boc-protection of various amines, taking into account factors such as solvent, temperature, and stoichiometry. These models can be trained on data from high-throughput experiments, allowing for the rapid identification of the ideal reaction parameters to maximize yield and minimize impurities. Bayesian optimization is one such machine learning technique that has been successfully applied to optimize reaction conditions with a limited number of experiments.

Automated peptide synthesizers, which rely on sequential protection and deprotection steps, are a prime example of the successful integration of automation in chemical synthesis. The development of more sophisticated software and robotic platforms will further enhance the capabilities of these systems, allowing for the synthesis of increasingly complex molecules with minimal human intervention.

Table 3: Role of Machine Learning in Optimizing Amine Protection Reactions

| Machine Learning Application | Description | Potential Impact on Synthesis with Tert-butyl 2,5-dioxopyrrolidine-1-carboxylate |

| Reaction Condition Optimization | Algorithms predict the optimal temperature, solvent, and reagent concentrations to maximize yield and selectivity. | Faster development of robust and efficient protocols for Boc-protection of diverse substrates. |

| Predictive Modeling | Models can forecast the outcome of a reaction before it is performed, based on the properties of the reactants. | Reduces the number of trial-and-error experiments needed, saving time and resources. |

| Automated Synthesis Planning | AI tools can suggest synthetic routes to a target molecule, including the strategic use of protecting groups. | Could identify novel and more efficient ways to incorporate Boc-protection in complex syntheses. |

| Active Learning | The model actively selects the most informative experiments to perform next, accelerating the optimization process. | More rapid convergence on the optimal conditions for a given Boc-protection reaction. |

Advanced Spectroscopic and Chromatographic Methods for Reaction Monitoring and Characterization in Synthetic Research

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring the desired outcome. Advanced spectroscopic and chromatographic techniques are increasingly being integrated into synthetic workflows to provide continuous, in-situ analysis.

For reactions involving tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, techniques such as direct analysis mass spectrometry (MS) can be used to monitor the progress of Boc-protection and deprotection reactions in real-time. This allows for the precise determination of reaction endpoints and the detection of any side products that may form. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for monitoring these reactions and characterizing the resulting products.

In the context of continuous flow chemistry, these analytical techniques can be coupled directly to the flow reactor, providing a continuous stream of data on the reaction's progress. This in-line monitoring enables the rapid optimization of flow conditions and ensures consistent product quality. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with flow-through cells, also offers a non-invasive method for real-time reaction analysis. The data from these advanced analytical methods can also serve as the input for machine learning algorithms, creating a closed-loop system for automated reaction optimization.

Table 4: Advanced Analytical Techniques for Monitoring Boc-Protection Reactions

| Technique | Information Provided | Application in Synthetic Research |

| Direct Analysis Mass Spectrometry (MS) | Real-time tracking of reactant consumption and product formation. | Rapid optimization of reaction conditions and identification of transient species. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture. | Quantitative analysis of product purity and detection of byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | Monitoring the progress of reactions in solution and purifying the final product. |

| In-situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in the reaction mixture. | Mechanistic studies and kinetic analysis of the reaction. |

| In-situ Infrared (IR) Spectroscopy | Monitoring the disappearance of reactant functional groups and the appearance of product functional groups. | Real-time tracking of the conversion of the amine to the Boc-protected amine. |

Q & A

Q. What are the common synthetic routes for tert-butyl 2,5-dioxopyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A widely cited method involves the use of tert-butyl carbamate derivatives reacting with activated pyrrolidinone precursors under mild conditions (e.g., dichloromethane at 0–20°C with triethylamine as a base) . Key intermediates, such as tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate, are synthesized using DMAP (4-dimethylaminopyridine) to catalyze esterification or sulfonation steps . Yield optimization often requires precise temperature control and stoichiometric adjustments.

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for structural elucidation. For example, tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate (a structurally related compound) was analyzed using single-crystal X-ray diffraction, revealing bond lengths (C=O: 1.21 Å) and dihedral angles critical for understanding steric effects . Complementary techniques include:

- NMR : and NMR to confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 197.23 for [M+H]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yields depend on reagent purity, solvent selection, and reaction kinetics. For example:

Q. What computational methods predict the reactivity of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate?

Quantum chemical calculations (e.g., DFT) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks. For example, the carbonyl oxygen in the dioxopyrrolidine ring exhibits high electron density, making it susceptible to nucleophilic substitution . Machine learning models (QSAR/QSPR) further correlate substituent effects with reactivity trends .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in biological studies (e.g., calcium channel blockade vs. serotonin reuptake inhibition) are addressed through:

- Target-specific assays : Functional assays (e.g., patch-clamp for ion channels) validate mechanism-specific effects .

- Metabolic stability tests : Liver microsome studies assess whether observed activities stem from the parent compound or metabolites .

- Structural analogs : Comparing tert-butyl derivatives with/without the dioxopyrrolidine moiety isolates pharmacophoric contributions .

Q. What is the role of the tert-butyl group in stabilizing intermediates during synthesis?

The tert-butyl group provides steric bulk, protecting reactive sites (e.g., amines) from undesired side reactions. For instance, in tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, the group prevents amine oxidation during coupling steps . Its electron-donating nature also stabilizes carbamate linkages against hydrolysis under acidic conditions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies often arise from:

- Impurity profiles : Unpurified starting materials (e.g., boronic acids in Suzuki couplings) reduce efficiency .

- Scale effects : Milligram-scale reactions may suffer from inefficient mixing compared to larger batches .

- Analytical methods : HPLC vs. NMR integration can over/underestimate purity by 5–10% .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | DMAP, triethylamine, dichloromethane, 0–20°C | 75–85 | |

| Deprotection | TFA (trifluoroacetic acid), DCM, rt | 90 |

Q. Table 2. Structural Parameters from X-Ray Crystallography

| Parameter | Value |

|---|---|

| C=O bond length | 1.21 Å |

| N–C(O) dihedral angle | 112.3° |

| Crystal system | Monoclinic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.